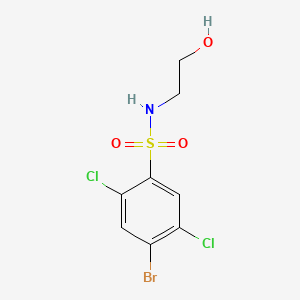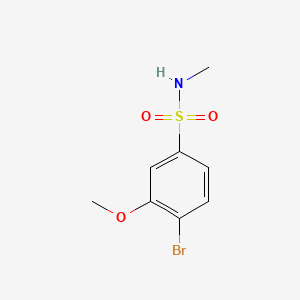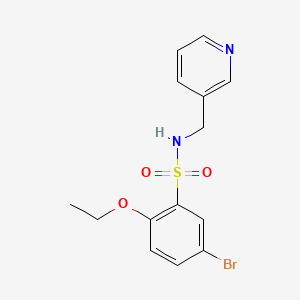
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8BrCl2NO3S. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the sulfonation of 4-bromo-2,5-dichlorobenzene followed by the introduction of the N-(2-hydroxyethyl) group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation and subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,5-dichlorobenzenesulfonamide
- 4-chloro-2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide
- 2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide
Uniqueness
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the specific arrangement of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2NO3S/c9-5-3-7(11)8(4-6(5)10)16(14,15)12-1-2-13/h3-4,12-13H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPKINOEOHIANO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(hydroxymethyl)propyl]-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B602912.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B602913.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B602919.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602921.png)

![1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B602923.png)
![1,4-Dibromo-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B602924.png)
amine](/img/structure/B602926.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][1,1-bis(hydroxymethyl)-2-hydroxyethyl] amine](/img/structure/B602927.png)
![2-{4-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B602932.png)


